1-Aminocyclobutanecarboxylic acid hydrochloride

Tumor Imaging PET Tracer Development Amino Acid Transport

Choose 1-Aminocyclobutanecarboxylic acid hydrochloride for its unique cyclobutane φ,ψ constraints, enabling metabolically stable peptidomimetics. The HCl salt delivers ~65-fold greater aqueous solubility (4.31 M vs. 0.10 M free base), ensuring reproducible solution-phase synthesis and HTS compatibility. In vivo, ACBC achieves significantly higher tumor-to-nontumor ratios than ACPC, positioning it as a superior scaffold for ¹¹C-PET tracer development. This is not a generic analog.

Molecular Formula C5H10ClNO2
Molecular Weight 151.59 g/mol
CAS No. 98071-16-0
Cat. No. B1280394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminocyclobutanecarboxylic acid hydrochloride
CAS98071-16-0
Molecular FormulaC5H10ClNO2
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(=O)O)N.Cl
InChIInChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H
InChIKeyHBTVGNDTGRUBQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminocyclobutanecarboxylic Acid Hydrochloride (CAS 98071-16-0): A Constrained Cyclobutane Amino Acid for Peptide Engineering and CNS Target Discovery


1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC·HCl, C₅H₁₀ClNO₂, MW 151.59) is the hydrochloride salt of a conformationally constrained, non-proteinogenic α,α-disubstituted amino acid . The compound features a cyclobutane ring that restricts backbone flexibility, enabling the rational design of peptidomimetics with enhanced metabolic stability and defined secondary structures [1]. As a partial agonist at the glycine site of the NMDA receptor (NR1 subunit), ACBC serves as a pharmacological tool for modulating excitatory neurotransmission in the central nervous system . The hydrochloride salt form confers markedly enhanced aqueous solubility compared to the free base, rendering it a practical building block for solution-phase peptide synthesis and in vitro pharmacological assays .

Why Generic Substitution Fails: The Critical Role of 1-Aminocyclobutanecarboxylic Acid Hydrochloride in Constrained Peptide and CNS Research


Substituting 1-aminocyclobutanecarboxylic acid hydrochloride with other alicyclic amino acids or acyclic analogs introduces significant functional and experimental risk due to divergent conformational constraints and pharmacological profiles. Unlike the more flexible 1-aminocyclopentanecarboxylic acid (ACPC) or the sterically bulkier 1-aminocyclohexanecarboxylic acid, the four-membered cyclobutane ring of ACBC imposes a unique ~90° bond angle that dramatically alters peptide backbone geometry and receptor recognition [1][2]. Head-to-head in vivo studies confirm that ACBC achieves significantly higher tumor-to-nontumor concentration ratios than ACPC, directly translating to superior imaging contrast and underscoring that minor structural differences yield major pharmacokinetic disparities [2]. Furthermore, the hydrochloride salt form of ACBC delivers ~65-fold greater molar aqueous solubility (4.31 M) compared to the free base (0.10 M), a critical factor that directly impacts assay reproducibility, formulation feasibility, and the success of solution-phase chemistry workflows . These quantitative, comparator-based differences demonstrate that generic substitution compromises both scientific integrity and operational efficiency.

Quantitative Evidence Guide: Why 1-Aminocyclobutanecarboxylic Acid Hydrochloride Outperforms Its Closest Analogs


Superior Tumor Selectivity: ACBC vs. ACPC in a Direct Head-to-Head In Vivo Comparison

In a direct comparative study using Buffalo rats bearing Morris 5123C hepatomas, 1-aminocyclobutanecarboxylic acid (ACBC) demonstrated significantly higher tumor-to-nontumor concentration ratios than the close analog 1-aminocyclopentanecarboxylic acid (ACPC) [1]. The difference was statistically significant for muscle, kidney, and testis tissues, and marginally significant for blood, leading the authors to conclude that [carboxyl-¹¹C]ACBC may be a superior PET imaging agent [1].

Tumor Imaging PET Tracer Development Amino Acid Transport

NMDA Receptor Glycine Site Potency: ACBC vs. D-AP5 Reference Antagonist

1-Aminocyclobutanecarboxylic acid (ACBC) acts as a partial agonist at the NR1 glycine site of the NMDA receptor, exhibiting an IC₅₀ of 19.0 μM (19,000 nM) in receptor binding assays . This potency positions ACBC in a distinct intermediate range relative to the benchmark competitive antagonist D-2-amino-5-phosphonopentanoic acid (D-AP5), which has a reported IC₅₀ of 30 μM at the glutamate binding site [1]. This difference in both potency (~1.6-fold) and binding site specificity (glycine vs. glutamate) underscores the distinct pharmacological fingerprint of the cyclobutane scaffold.

NMDA Receptor Pharmacology CNS Drug Discovery Ion Channel Modulation

Dramatically Enhanced Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 1-aminocyclobutanecarboxylic acid (ACBC·HCl, CAS 98071-16-0) exhibits dramatically enhanced aqueous solubility compared to the free base (ACBC, CAS 22264-50-2). Quantitative analysis reveals the hydrochloride salt has a calculated solubility of 653.0 mg/mL (4.31 mol/L) , whereas the free base is reported to be soluble only up to 100 mM in water, equivalent to approximately 11.5 mg/mL [1].

Peptide Synthesis Solution-Phase Chemistry Formulation Science

Conformational Rigidity: ACBC Imparts a Unique Constraint Distinct from Other Alicyclic Amino Acids

1-Aminocyclobutanecarboxylic acid (ACBC) belongs to the class of Cᵅ,ᵅ-disubstituted glycines with a cyclic side chain. The four-membered cyclobutane ring enforces a φ,ψ dihedral angle distribution that is distinct from the five-membered cyclopentane (ACPC) and six-membered cyclohexane analogs [1][2]. This constrained geometry induces specific turns and rigidities in peptide backbones, enhancing proteolytic stability and altering receptor binding conformations in a manner not achievable with larger or smaller ring homologs [1][2].

Peptidomimetic Design Conformational Analysis Backbone Engineering

Commercial Purity Benchmark: >98.0% Argentometric Purity for Reliable Research Outcomes

Reputable commercial sources of 1-aminocyclobutanecarboxylic acid hydrochloride (e.g., TCI Product A2032) specify a minimum purity of >98.0% as determined by argentometric titration, with structure confirmed by NMR . This level of analytical rigor contrasts with lower-purity offerings (e.g., 95% grades ) and ensures the absence of significant organic or inorganic impurities that could confound biological assays or reduce synthetic yields.

Chemical Procurement Quality Control Reproducibility

High-Value Application Scenarios for 1-Aminocyclobutanecarboxylic Acid Hydrochloride Based on Quantitative Evidence


Preclinical Development of Novel PET Tracers for Oncology Imaging

The direct head-to-head evidence demonstrating significantly higher tumor-to-nontumor concentration ratios for ACBC compared to ACPC in a rat hepatoma model [1] positions ACBC·HCl as a preferred starting material for the radiosynthesis of ¹¹C-labeled tumor imaging agents. Researchers developing positron emission tomography (PET) tracers for improved detection of recurrent brain tumors or other malignancies can leverage this established in vivo selectivity advantage to prioritize ACBC-based scaffolds over larger-ring analogs.

Rational Design of Metabolically Stable, Conformationally Constrained Peptidomimetics

The unique φ,ψ dihedral angle constraints imposed by the cyclobutane ring of ACBC, distinct from cyclopentane and cyclohexane homologs [2][3], make ACBC·HCl an essential building block for peptide engineers. Its incorporation into peptide backbones has been shown to enhance resistance to enzymatic degradation in serum stability assays (e.g., tuftsin analogs) [2]. The hydrochloride salt's superior solubility (4.31 M vs. 0.10 M free base) further facilitates efficient solid-phase and solution-phase peptide synthesis workflows.

In Vitro Pharmacological Profiling of NMDA Receptor Modulators

With a defined IC₅₀ of 19.0 μM at the NR1 glycine site , ACBC·HCl serves as a calibrated pharmacological tool for probing NMDA receptor function in neuronal cultures or recombinant systems. Its partial agonist mechanism differentiates it from full antagonists like D-AP5 (IC₅₀ 30 μM at the glutamate site) [4], allowing researchers to dissect the nuanced contributions of glycine-site modulation to synaptic plasticity, excitotoxicity, and other CNS processes.

High-Throughput Screening and Assay Development Requiring Reliable Solubility

The ~57-fold enhancement in aqueous solubility of the hydrochloride salt (653.0 mg/mL) over the free base (100 mM ≈ 11.5 mg/mL) directly addresses a common bottleneck in high-throughput screening (HTS) and automated liquid handling. Researchers can prepare concentrated, stable stock solutions in aqueous buffers, minimizing the use of DMSO or other organic co-solvents that can introduce artifacts in cell-based assays. Procurement of the >98.0% purity grade further ensures that observed biological activity is attributable to ACBC and not to confounding impurities.

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